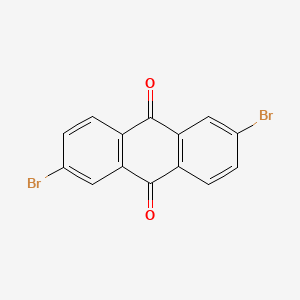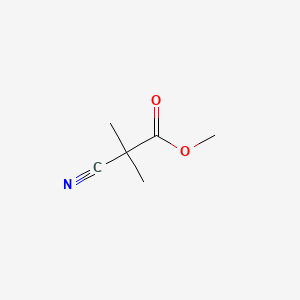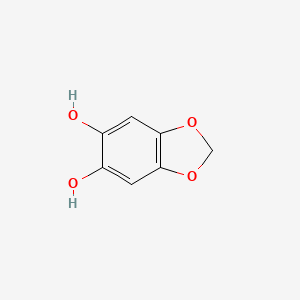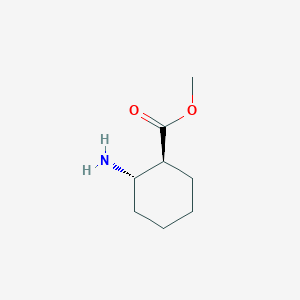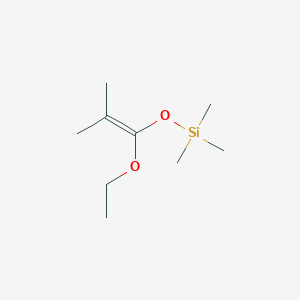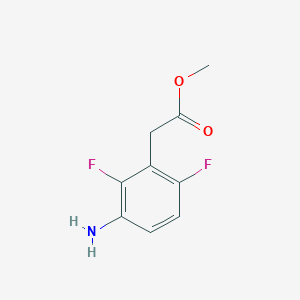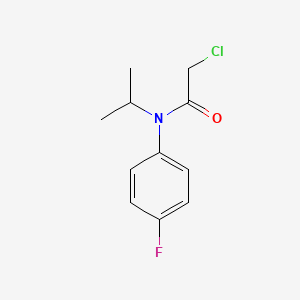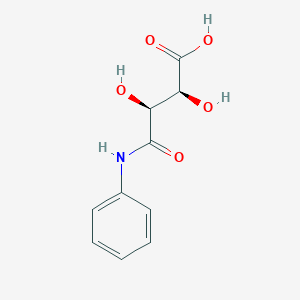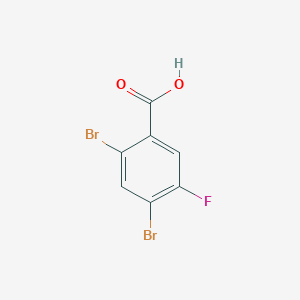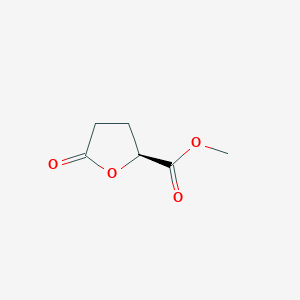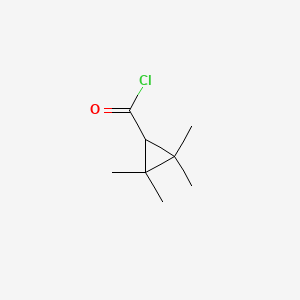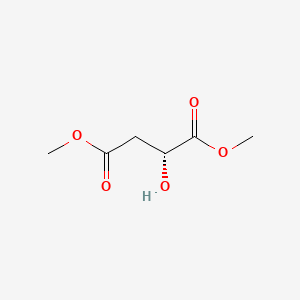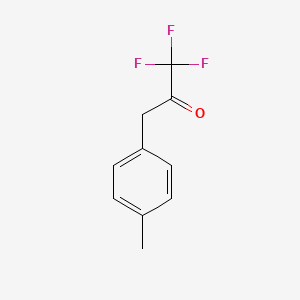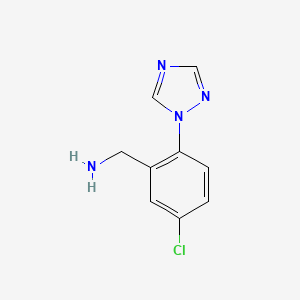
(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺
概述
描述
(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is a chemical compound that features a phenyl ring substituted with a chloro group and a 1H-1,2,4-triazol-1-yl group
科学研究应用
Chemistry
In chemistry, (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a candidate for further investigation.
Medicine
In medicinal chemistry, (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
安全和危害
未来方向
The future directions for research on “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Triazole Formation: The amine group is then reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines.
作用机制
The mechanism of action of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro group may also play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine: Similar structure but with a different triazole ring.
(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLUCLPHZVBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457600 | |
| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404922-72-1 | |
| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
